3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 941880-57-5
VCID: VC4880127
InChI: InChI=1S/C24H25FN4O3/c25-19-7-5-17(6-8-19)15-29-22(31)24(26-23(29)32)10-13-27(14-11-24)16-21(30)28-12-9-18-3-1-2-4-20(18)28/h1-8H,9-16H2,(H,26,32)
SMILES: C1CN(C2=CC=CC=C21)C(=O)CN3CCC4(CC3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F
Molecular Formula: C24H25FN4O3
Molecular Weight: 436.487

3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 941880-57-5

Cat. No.: VC4880127

Molecular Formula: C24H25FN4O3

Molecular Weight: 436.487

* For research use only. Not for human or veterinary use.

3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 941880-57-5

Specification

CAS No. 941880-57-5
Molecular Formula C24H25FN4O3
Molecular Weight 436.487
IUPAC Name 8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C24H25FN4O3/c25-19-7-5-17(6-8-19)15-29-22(31)24(26-23(29)32)10-13-27(14-11-24)16-21(30)28-12-9-18-3-1-2-4-20(18)28/h1-8H,9-16H2,(H,26,32)
Standard InChI Key SBJZXWMYOQFRSZ-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(=O)CN3CCC4(CC3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F

Introduction

Structural Analysis and Molecular Characteristics

Core Framework and Substituent Configuration

The compound’s structure centers on a spiro[4.5]decane scaffold, where a cyclohexane ring is fused to a piperidine moiety via a shared spiro carbon atom. This configuration imposes geometric constraints that influence conformational flexibility and binding interactions. The 1,3,8-triazaspiro arrangement introduces three nitrogen atoms at positions 1, 3, and 8, with two ketone groups at positions 2 and 4 completing the dione system.

Key substituents include:

  • 4-Fluorobenzyl group: Attached to the nitrogen at position 3, this aromatic moiety enhances lipophilicity and may participate in π-π stacking interactions with target proteins.

  • 2-(Indolin-1-yl)-2-oxoethyl chain: Linked to the nitrogen at position 8, this indole-derived side chain introduces hydrogen-bonding capabilities and potential kinase inhibitory activity.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₅FN₄O₃
Molecular Weight436.487 g/mol
IUPAC Name8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
SMILESC1CN(C2=CC=CC=C21)C(=O)CN3CCC4(CC3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F
PubChem CID16809380

The presence of fluorine at the para position of the benzyl group optimizes electronic effects, potentially enhancing metabolic stability and target affinity.

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multi-step organic reactions, as outlined in preliminary reports:

  • Spirocyclic Core Formation:

    • Cyclocondensation of diamines with ketones or aldehydes generates the spiro[4.5]decane framework.

    • Introduction of the dione system via oxidation or cyclization reactions.

  • Substituent Incorporation:

    • 4-Fluorobenzyl Group: Achieved through alkylation of the secondary amine at position 3 using 4-fluorobenzyl bromide.

    • Indolin-1-yl-2-oxoethyl Side Chain: Introduced via nucleophilic acyl substitution, coupling indoline with a bromoacetyl intermediate.

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
1,3,8-Triazaspiro[4.5]decane-2,4-dioneCore scaffold
4-Fluorobenzyl bromideAlkylating agent for N-3
2-Bromo-1-(indolin-1-yl)ethanoneAcylating agent for N-8

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at N-3 and N-8 requires controlled reaction conditions to avoid cross-reactivity.

  • Spiro Ring Stability: The strain inherent to the spiro system necessitates mild temperatures and non-acidic media to prevent decomposition.

Biological Activity and Mechanisms of Action

In Vitro Cytotoxic Profiling

While direct data on this compound’s efficacy remains limited, structurally analogous spirocyclic compounds demonstrate potent anticancer activity. For example, triazol-linked spiroindolinequinazolinones exhibit IC₅₀ values of 15.32–29.23 μM against prostate (LNCaP) and breast (MDA-MB-231) cancer lines . These analogs induce apoptosis via caspase-3 activation and inhibit epithelial-mesenchymal transition (EMT), suggesting a dual mechanism .

Putative Targets

  • Kinase Inhibition: The indolin-2-one moiety is a known kinase inhibitor scaffold, potentially targeting vascular endothelial growth factor receptors (VEGFR) or cyclin-dependent kinases (CDKs).

  • HDAC Modulation: Spirocyclic compounds with fluorinated aryl groups show selective histone deacetylase (HDAC) inhibition, particularly HDAC6, which regulates oncogenic protein degradation .

Pharmacological Evaluations and Preclinical Studies

ADME Profiles

  • Absorption: Moderate oral bioavailability due to moderate LogP (~3.2).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the indoline ring.

  • Excretion: Primarily renal, with glucuronidation likely at the dione oxygen atoms.

Toxicity Considerations

  • Off-Target Effects: The fluorobenzyl group may inhibit hERG potassium channels, posing arrhythmia risks.

  • Genotoxicity: Spirocyclic amines can form DNA-adducts under oxidative stress, necessitating Ames test validation.

Comparative Analysis with Related Compounds

Structural Analogues

  • N-(2-(3-(8-(4-Fluorobenzyl)-3,8-diaza-bicyclo[3.2.1]octan-3-yl)-3-oxoprop-1-enyl)-5-chlorophenyl)acetamide: Shares the fluorobenzyl motif but replaces the spiro core with a bicyclo[3.2.1]octane system, reducing conformational rigidity .

  • Triazol-linked Spiroindolinequinazolinones: Exhibit superior cytotoxicity (IC₅₀ = 15.32 μM vs. 29.23 μM) but lack the fluorobenzyl group’s metabolic stability .

Table 3: Activity Comparison of Spirocyclic Anticancer Agents

CompoundIC₅₀ (μM)Target Cancer Line
This CompoundN/AUnder study
Triazol-Spiroindoline 15.32LNCaP
Bicyclo[3.2.1]octane >50MDA-MB-231

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator